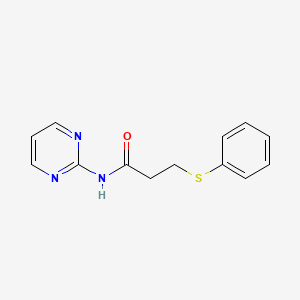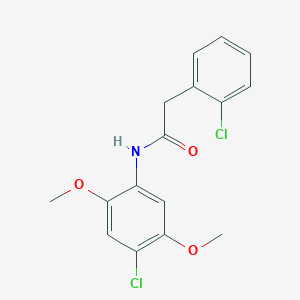
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide, also known as DOC, is a synthetic psychedelic drug that belongs to the phenethylamine family. DOC is a potent hallucinogen that has been used in scientific research to study the mechanism of action of psychedelic drugs and their effects on the brain.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide involves the activation of the serotonin 2A receptor, which leads to changes in the activity of certain brain regions that are involved in perception, mood, and cognition. This results in altered sensory perception, changes in thought processes, and altered emotional states.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide has been shown to cause changes in brain activity that are similar to those seen in other psychedelic drugs. These changes include increased activity in the visual cortex, decreased activity in the default mode network, and increased connectivity between different brain regions. N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide in scientific research is its potency, which allows for the study of the effects of psychedelic drugs at lower doses. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide is its long duration of action, which can make it difficult to conduct studies that require participants to remain in the laboratory for extended periods of time.
Zukünftige Richtungen
Future research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide could focus on its potential therapeutic uses, such as in the treatment of depression, anxiety, and addiction. Additionally, research could be conducted to better understand the long-term effects of psychedelic drugs on the brain and how these effects may differ between individuals. Finally, research could be conducted to develop new psychedelic drugs that have fewer side effects and are more effective at treating certain conditions.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide involves the reaction of 2,5-dimethoxyphenylacetone with 2-chlorobenzonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then chlorinated using thionyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide has been used in scientific research to study the mechanism of action of psychedelic drugs and their effects on the brain. It has been shown to activate the serotonin 2A receptor, which is believed to be responsible for the psychedelic effects of drugs such as LSD and psilocybin.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-14-9-13(15(22-2)8-12(14)18)19-16(20)7-10-5-3-4-6-11(10)17/h3-6,8-9H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXRIILFHFBYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=CC=CC=C2Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

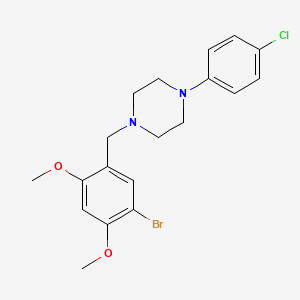
![6-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889082.png)
![ethyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4889088.png)
![4-methoxy-2-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4889099.png)
![2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole](/img/structure/B4889103.png)
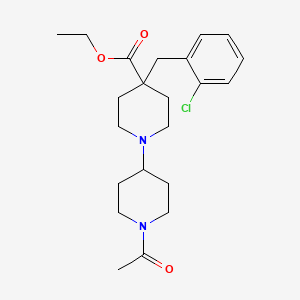
![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)
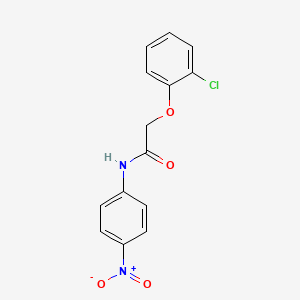
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889133.png)
![3-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B4889139.png)
![{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4889143.png)
![1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4889170.png)
